molecular formula C15H13NO4S B1399112 Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- CAS No. 19688-46-1

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-

Cat. No.: B1399112
CAS No.: 19688-46-1
M. Wt: 303.3 g/mol
InChI Key: JGERNOZEUGKGBT-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- (molecular formula C₁₆H₁₃NO₄S) features a ketone group (ethanone) attached to a phenyl ring substituted with a 3-nitro group and a 4-[(2-methoxyphenyl)thio] moiety. This structural motif is reminiscent of pharmacologically active thioether-containing compounds, though its specific applications remain understudied .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10(17)11-7-8-14(12(9-11)16(18)19)21-15-6-4-3-5-13(15)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGERNOZEUGKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734170
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19688-46-1
Record name 1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the methoxyphenylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The nitro group can be reduced to an amine using agents like hydrogen gas.
  • Substitution : The methoxy group is amenable to nucleophilic substitution reactions.

Scientific Research Applications

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- has diverse applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel compounds with desired properties.

Biological Studies

  • Enzyme Interaction Studies : The compound's unique structure makes it a candidate for studying enzyme interactions and protein binding. Its nitro group can participate in redox reactions, influencing biological pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a subject of interest in medicinal chemistry.

Industrial Applications

  • Specialty Chemicals Production : Used in the production of chemicals with specific properties tailored for industrial applications, such as dyes and pharmaceuticals.

Case Study 1: Enzyme Interaction

A study investigated the interaction of Ethanone derivatives with specific enzymes involved in metabolic pathways. Results indicated that certain modifications to the compound enhanced binding affinity and specificity towards target enzymes, suggesting potential therapeutic applications.

Case Study 2: Anticancer Activity

Research on the anticancer properties of Ethanone derivatives showed promising results in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through oxidative stress pathways.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the thioether linkage can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thioether and Nitro Groups

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
  • Molecular Formula : C₁₆H₁₁N₃O₄S
  • Key Substituents : 5-Nitroindolyl core, 4-nitrophenylthio group.
  • Bioactivity : Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The 4-nitrophenylthio group and nitro substituent synergistically enhance binding to Plasmodium targets .
  • Toxicity: Non-toxic in HeLa cells and non-hemolytic .
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone
  • Molecular Formula : C₁₆H₁₀ClN₃O₃S
  • Key Substituents : 5-Chloroindolyl core, 4-nitrophenylthio group.
  • Bioactivity : IC₅₀ ≈ 30 nM against Plasmodium, comparable to chloroquine. Chlorine substitution improves metabolic stability .
ACI-INT-1308 (1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone)
  • Molecular Formula : C₁₅H₁₄O₂S
  • Key Substituents : 4-Methoxyphenylthio group.
  • Properties: Positional isomerism (4-methoxy vs. 2-methoxy in the target compound) may alter solubility and receptor affinity. No bioactivity data reported .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Biological Activity Toxicity Analytical Method
Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- C₁₆H₁₃NO₄S 2-Methoxyphenylthio, 3-nitrophenyl Not reported Unknown Not specified
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₆H₁₁N₃O₄S 5-Nitroindolyl, 4-nitrophenylthio pIC₅₀ = 8.2129 Non-toxic QSAR modeling
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone C₁₆H₁₀ClN₃O₃S 5-Chloroindolyl, 4-nitrophenylthio IC₅₀ ≈ 30 nM Non-toxic Biological assays
JWH-250 C₂₂H₂₅NO₂ 2-Methoxyphenyl, 1-pentylindolyl Synthetic cannabinoid Not reported GC-FTIR
ACI-INT-1308 C₁₅H₁₄O₂S 4-Methoxyphenylthio Not reported Not reported Catalog data

Key Findings and Implications

Substituent Effects :

  • The 3-nitro group in the target compound may confer stronger electrophilicity compared to 4-nitro analogs, influencing reactivity and binding interactions.
  • Thioether linkages enhance bioavailability and target engagement, as seen in antimalarial compounds .

Positional Isomerism :

  • The 2-methoxyphenylthio group in the target compound vs. 4-methoxyphenylthio in ACI-INT-1308 could lead to divergent physicochemical properties (e.g., logP, solubility) .

Biological Activity

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- is a complex organic compound notable for its unique structural features, including a nitro group, a methoxy group, and a thioether linkage. This article delves into its biological activities, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

  • Chemical Formula : C16H15N2O4S
  • CAS Number : 19688-46-1

The compound's structure significantly influences its biological activity, particularly its interactions with various molecular targets such as enzymes and receptors. The presence of the nitro group allows for participation in redox reactions, while the thioether linkage can form stable complexes with metal ions, potentially modulating biological pathways.

Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]- exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, influencing physiological responses.
  • Redox Activity : The nitro group can undergo reduction reactions, contributing to its antioxidant properties.

Antioxidant Activity

Research indicates that Ethanone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown DPPH radical scavenging activities comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that Ethanone derivatives possess cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).
  • Findings : Certain derivatives showed higher cytotoxicity against U-87 cells than MDA-MB-231 cells, indicating selective activity.

Antimicrobial Activity

Ethanone derivatives have also been evaluated for their antimicrobial efficacy. Preliminary tests suggest that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-Hydroxyl instead of nitro groupLower antioxidant activity
Ethanone, 2-bromo-1-(4-methoxyphenyl)-Bromine atom substitutionVaried enzyme interaction
2-bromo-1-(4-(methylthio)phenyl)ethanoneMethylthio groupReduced cytotoxic effects

Case Studies and Research Findings

Several studies have focused on the biological activities of Ethanone derivatives:

  • Antioxidant Activity Study : A study assessed the DPPH radical scavenging ability of various derivatives. Results indicated that some compounds exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times .
  • Cytotoxicity Evaluation : In vitro assays revealed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer types .
  • Antimicrobial Testing : Compounds were tested against a range of bacterial strains using the dilution method. Results showed promising antibacterial properties, particularly in derivatives containing electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-
Reactant of Route 2
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Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-

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